molecular formula C8H19N3O B1231729 1-[3-(Dimethylamino)propyl]-3-ethylurea CAS No. 32897-26-0

1-[3-(Dimethylamino)propyl]-3-ethylurea

Cat. No.: B1231729
CAS No.: 32897-26-0
M. Wt: 173.26 g/mol
InChI Key: NGJUYARYEXGDNN-UHFFFAOYSA-N
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Description

1-[3-(Dimethylamino)propyl]-3-ethylurea is a chemical compound with the molecular formula C8H19N3O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its pale yellow liquid form and its solubility in water .

Preparation Methods

The synthesis of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves several steps. One common method includes the reaction of ethylamine with 1,3-dimethylaminopropylamine in the presence of a suitable solvent like chloroform. The reaction is typically carried out at low temperatures (10-15°C) to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels.

Chemical Reactions Analysis

Formation Mechanism

EDU is generated during EDC-mediated activation of carboxylic acids for amide bond formation. The reaction proceeds as follows:

  • EDC reacts with a carboxylic acid to form an O-acylisourea intermediate.

  • A primary amine nucleophile attacks the activated carbonyl, displacing EDU as a urea byproduct .

Key Reaction Pathway:

Carboxylic Acid+EDCO acylisoureaAmineAmide+EDU\text{Carboxylic Acid}+\text{EDC}\rightarrow \text{O acylisourea}\xrightarrow{\text{Amine}}\text{Amide}+\text{EDU}

This process is pH-dependent (optimal at 4.0–6.0) and widely used in peptide synthesis and bioconjugation .

Chemical Stability and Reactivity

EDU is chemically stable under standard conditions but exhibits unique spectral properties that impact analytical techniques:

PropertyValue/ObservationSource
Solubility Soluble in water, chloroform, and methanol
pKa 14.67 ± 0.46
Thermal Stability No significant decomposition below 316°C

Unlike urea, EDU does not act as a denaturant but interferes with circular dichroism (CD) measurements by absorbing at 190–220 nm, masking α-helical signatures in proteins .

Role in Analytical Artifacts

Studies highlight EDU’s interference in structural biology:

  • CD Spectroscopy : EDU absorbs strongly at 208 nm, leading to false indications of α-helix loss. Adjusting calculations to exclude wavelengths below 220 nm mitigates this issue .

  • Comparison with Urea :

ParameterEDUUrea (Denaturant)
CD Interference Masks 208 nm signalNo significant interference
Role in Reactions Byproduct of EDC couplingDenatures proteins

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Cabergoline :
    • EDU is primarily used in the synthesis of cabergoline, a dopamine receptor agonist indicated for the treatment of Parkinson's disease and other conditions associated with elevated prolactin levels. Cabergoline's effectiveness stems from its ability to stimulate dopamine receptors, thereby mitigating symptoms related to dopamine deficiency .
  • Bioconjugation and Peptide Synthesis :
    • In biochemistry, EDU serves as a coupling agent similar to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). It facilitates the formation of amide bonds between carboxylic acids and amines, making it invaluable for peptide synthesis and bioconjugation reactions. The presence of EDU in these reactions can significantly influence the secondary structure of peptides, as highlighted in studies examining circular dichroism measurements .

Case Study 1: Impact on Circular Dichroism Measurements

A study demonstrated that the inclusion of EDU in circular dichroism experiments can obscure data related to protein secondary structures. The compound's absorption at low wavelengths can mask critical structural changes, leading to misinterpretations unless concentration adjustments are made . This finding emphasizes the importance of understanding the effects of coupling agents like EDU on spectroscopic analyses.

Case Study 2: Efficacy in Stress Models

Research involving mice has shown that cabergoline (derived from EDU) effectively attenuates stress-induced increases in REM sleep. This study utilized cabergoline to explore its neuroprotective effects under stress conditions, providing insights into its pharmacological benefits beyond Parkinson's treatment .

Comparative Applications Table

Compound NameStructure DescriptionUnique Features
CabergolineDerived from EDUDopamine receptor agonist for Parkinson's treatment
EDCCarbodiimideCommonly used for bioconjugation; hydrolyzes into EDU
Other UreasVarious alkyl chainsUsed in similar applications as intermediates

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)propyl]-3-ethylurea involves its ability to activate carboxyl groups, facilitating the formation of amide bonds. This process is crucial in peptide synthesis and other biochemical applications. The compound interacts with carboxyl groups to form an O-acylisourea intermediate, which then reacts with amino groups to form stable amide bonds .

Comparison with Similar Compounds

1-[3-(Dimethylamino)propyl]-3-ethylurea can be compared with other similar compounds, such as:

Biological Activity

1-[3-(Dimethylamino)propyl]-3-ethylurea, a compound with significant biological implications, is primarily known for its role in the synthesis of cabergoline, a dopamine receptor agonist used in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H19N3O
  • Molecular Weight : 173.26 g/mol
  • CAS Number : 32897-26-0

Pharmacological Applications

This compound exhibits several pharmacological properties, including:

  • Dopamine Agonism : The compound is a precursor in the synthesis of cabergoline, which acts on dopamine receptors to manage conditions like Parkinson's disease and hyperprolactinemia .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antimicrobial agents .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems and microbial cell structures:

  • Dopaminergic Pathway : As a dopamine receptor agonist, it mimics the action of dopamine in the brain, which is crucial for motor control and regulation of mood .
  • Cell Membrane Disruption : In antimicrobial applications, it may disrupt bacterial cell membranes, leading to cell lysis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
An S. et al. (2018)Demonstrated that derivatives of this compound could enhance dopamine receptor activation, suggesting potential for treating Parkinson's disease .
BenchChem Research (2024)Highlighted its use in synthesizing cabergoline and noted its solubility in water, which is advantageous for pharmaceutical formulations .
Antimicrobial StudiesFound that structural analogs exhibited varying degrees of antimicrobial activity against common pathogens, indicating potential for further development as an antimicrobial agent .

Safety and Handling

While this compound has therapeutic potential, it is essential to consider safety aspects:

  • Hazard Classification :
    • Causes skin irritation (Category 2)
    • Causes serious eye irritation (Category 2)
    • May cause respiratory irritation (Category 3) .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-[3-(dimethylamino)propyl]-3-ethylurea to minimize byproduct formation?

  • Methodology : During synthesis, particularly in carbodiimide-mediated coupling reactions, this compound (ECU) is a common byproduct formed from the hydrolysis of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). To minimize ECU formation:

  • Optimize reaction stoichiometry (e.g., limit excess EDC).
  • Use anhydrous conditions to reduce hydrolysis.
  • Monitor reaction progress via TLC or HPLC to terminate reactions before byproduct accumulation .
    • Safety : Ensure proper ventilation and wear NIOSH-approved respirators due to potential exposure to vapors or aerosols .

Q. How can researchers verify the purity of this compound after synthesis?

  • Analytical Techniques :

  • HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to separate ECU from unreacted precursors.
  • NMR : Confirm molecular structure via ¹H/¹³C NMR, focusing on urea NH peaks (δ 5.5–6.5 ppm) and dimethylamino protons (δ 2.2–2.5 ppm).
  • Mass Spectrometry : Validate molecular weight (173.26 g/mol) using ESI-MS .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store in airtight, moisture-resistant containers at –20°C under inert gas (e.g., argon).
  • Avoid prolonged exposure to light or humidity, as the dimethylamino group may degrade, forming tertiary amines or urea derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weights and formulae for this compound?

  • Issue : Discrepancies exist between sources (e.g., C₈H₁₉N₃O in vs. C₁₂H₁₉N₃O in for a structurally similar compound).
  • Resolution :

  • Perform high-resolution mass spectrometry (HRMS) to confirm exact mass.
  • Cross-validate with X-ray crystallography for unambiguous structural assignment .

Q. What strategies are effective in analyzing the compound’s role as a metabolic intermediate in pharmaceuticals like cabergoline?

  • Pharmacological Context : ECU is a structural component of cabergoline, a dopamine agonist. To study its metabolic fate:

  • Use radiolabeled (¹⁴C) ECU in in vitro hepatocyte assays to track metabolite formation.
  • Employ LC-MS/MS to identify urea cleavage products or dimethylamino-propyl modifications .

Q. How can researchers mitigate ECU’s interference in peptide coupling efficiency?

  • Problem : ECU competes with active esters during EDC-mediated couplings, reducing yields.
  • Solutions :

  • Introduce additives like NHS (N-hydroxysuccinimide) to stabilize active intermediates.
  • Optimize pH (4.5–6.5) to favor carbodiimide activation over urea formation .

Q. Safety and Experimental Design

Q. What personal protective equipment (PPE) is essential when handling this compound?

  • Requirements :

  • Respirators (NIOSH-approved, EN 149) for aerosol protection.
  • Chemical-resistant gloves (nitrile or neoprene) and safety goggles.
  • Lab coats with sealed seams to prevent skin contact .

Q. How should accidental spills be managed to prevent environmental contamination?

  • Protocol :

  • Contain spills with inert absorbents (e.g., vermiculite).
  • Collect waste in sealed containers for incineration at licensed facilities.
  • Avoid aqueous rinsing to prevent drain contamination .

Q. Data Interpretation

Q. How can researchers differentiate ECU from structurally similar ureas (e.g., 1-phenylurea derivatives) in spectral data?

  • Key Spectral Markers :

  • IR Spectroscopy : ECU’s urea C=O stretch appears at ~1640–1680 cm⁻¹, distinct from aryl-ureas (~1700 cm⁻¹).
  • ¹H NMR : The ethyl group (CH₂CH₃) in ECU shows a triplet at δ 1.1–1.3 ppm, absent in phenyl-substituted analogs .

Q. What computational methods aid in predicting ECU’s reactivity in novel synthetic pathways?

  • Approach :
  • Use DFT (Density Functional Theory) to model transition states for urea bond cleavage.
  • Apply molecular docking to assess interactions with biological targets (e.g., dopamine receptors) .

Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-ethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O/c1-4-9-8(12)10-6-5-7-11(2)3/h4-7H2,1-3H3,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJUYARYEXGDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400678
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32897-26-0
Record name Edc urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032897260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(dimethylamino)propyl]-3-ethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDC UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYG274NEK5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-[3-(Dimethylamino)propyl]-3-ethylurea
1-[3-(Dimethylamino)propyl]-3-ethylurea
1-[3-(Dimethylamino)propyl]-3-ethylurea
1-[3-(Dimethylamino)propyl]-3-ethylurea
1-[3-(Dimethylamino)propyl]-3-ethylurea

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